

# 4-Methoxy-2-nitrophenol: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 4-Methoxy-2-nitrophenol

Cat. No.: B075764

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CAS Number: 1568-70-3

This technical guide provides an in-depth overview of **4-Methoxy-2-nitrophenol**, a versatile chemical compound with significant applications in pharmaceutical synthesis, biochemical research, and as an intermediate in the production of dyes and agrochemicals.<sup>[1]</sup> This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, synthesis, purification, analytical characterization, and its role in biological signaling pathways.

## Physicochemical Properties

**4-Methoxy-2-nitrophenol**, also known as 4-hydroxy-3-nitroanisole, is an organic compound with the chemical formula  $C_7H_7NO_4$ .<sup>[1][2]</sup> It typically appears as an orange to brownish-orange powder.<sup>[1]</sup> A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference
CAS Number	1568-70-3	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>7</sub> H <sub>7</sub> NO <sub>4</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	169.13 g/mol	<a href="#">[2]</a>
Appearance	Orange to brownish-orange powder	<a href="#">[1]</a>
Melting Point	78-80 °C	<a href="#">[3]</a>
Boiling Point	~289.1 °C at 760 mmHg	
Solubility	Soluble in methanol	<a href="#">[3]</a>
InChI Key	YBUGOACXDPDUIR-UHFFFAOYSA-N	

## Synthesis and Purification

The primary synthetic route to **4-Methoxy-2-nitrophenol** involves the nitration of 4-methoxyphenol. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring, ortho to the hydroxyl group.

## Experimental Protocol: Synthesis of 4-Methoxy-2-nitrophenol

This protocol describes a general procedure for the nitration of 4-methoxyphenol.

Materials:

- 4-Methoxyphenol
- Nitric acid (70%)
- Sulfuric acid (concentrated)
- Glacial acetic acid

- Deionized water
- Ice
- Sodium bicarbonate solution (saturated)
- Dichloromethane or other suitable organic solvent
- Anhydrous magnesium sulfate

#### Procedure:

- In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxyphenol in glacial acetic acid.
- Cool the flask in an ice bath to 0-5 °C.
- Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
- After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours.
- Pour the reaction mixture over crushed ice to precipitate the crude product.
- Filter the precipitate and wash with cold water until the washings are neutral.
- Neutralize the crude product with a saturated sodium bicarbonate solution to remove any acidic impurities.
- The crude product can be further purified by recrystallization or column chromatography.

## Experimental Protocol: Purification by Recrystallization

Recrystallization is a common method for purifying solid organic compounds. The choice of solvent is critical for effective purification. For phenolic compounds like **4-Methoxy-2-nitrophenol**, alcohols such as ethanol or isopropanol are often suitable solvents.[4] A mixture of solvents, such as heptane/ethyl acetate or methanol/water, can also be effective.[5]

Materials:

- Crude **4-Methoxy-2-nitrophenol**
- Recrystallization solvent (e.g., ethanol, isopropanol, or a suitable solvent mixture)
- Deionized water (if using a mixed solvent system)
- Activated charcoal (optional)

Procedure:

- Dissolve the crude **4-Methoxy-2-nitrophenol** in a minimal amount of the chosen solvent at its boiling point.
- If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
- Hot filter the solution to remove insoluble impurities and activated charcoal.
- Allow the filtrate to cool slowly to room temperature to induce crystallization.
- Further cool the mixture in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
- Dry the purified crystals in a vacuum oven.



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Caption: General workflow for purification by recrystallization.

## Analytical Characterization

The structure and purity of **4-Methoxy-2-nitrophenol** are typically confirmed using various spectroscopic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectroscopy are powerful tools for elucidating the molecular structure.

$^1\text{H}$  NMR (Proton NMR): The  $^1\text{H}$  NMR spectrum of **4-Methoxy-2-nitrophenol** is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the hydroxyl proton. The methoxy group typically appears as a singlet around 3.8-4.0 ppm.<sup>[6]</sup> The aromatic protons will exhibit splitting patterns dependent on their substitution on the ring.

$^{13}\text{C}$  NMR (Carbon-13 NMR): The  $^{13}\text{C}$  NMR spectrum will show signals for each unique carbon atom in the molecule. The carbon of the methoxy group is typically found in the 55-60 ppm region.

## Experimental Protocol: NMR Spectroscopic Analysis

Materials:

- Purified **4-Methoxy-2-nitrophenol**
- Deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ )
- Tetramethylsilane (TMS) as an internal standard

Procedure:

- Dissolve a small amount of the sample (5-10 mg) in the deuterated solvent (0.5-0.7 mL) in an NMR tube.
- Add a small drop of TMS as an internal standard.
- Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
- Process the spectra to obtain chemical shifts ( $\delta$ ), integration values, and coupling constants (J).



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Caption: Workflow for NMR spectroscopic analysis.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic peaks for **4-Methoxy-2-nitrophenol** would include:

- O-H stretch: A broad peak in the region of 3200-3600  $\text{cm}^{-1}$  for the hydroxyl group.
- C-H stretch (aromatic and aliphatic): Peaks around 3000-3100  $\text{cm}^{-1}$  and 2850-3000  $\text{cm}^{-1}$ , respectively.
- NO<sub>2</sub> stretch (asymmetric and symmetric): Strong peaks around 1500-1560  $\text{cm}^{-1}$  and 1335-1385  $\text{cm}^{-1}$ .
- C=C stretch (aromatic): Peaks in the 1400-1600  $\text{cm}^{-1}$  region.
- C-O stretch (ether and phenol): Peaks in the 1000-1300  $\text{cm}^{-1}$  region.

## Biological Significance and Applications in Drug Development

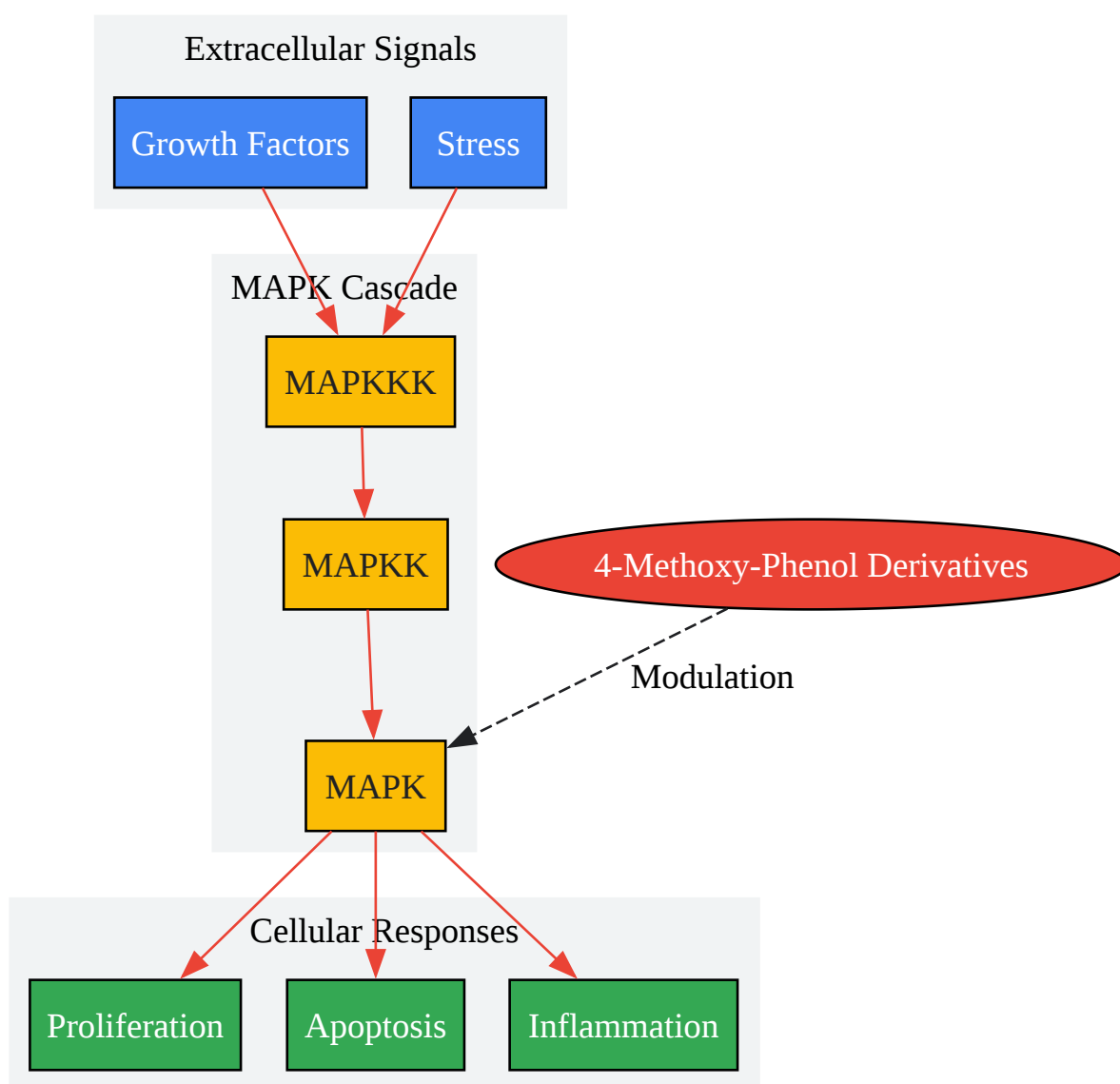
**4-Methoxy-2-nitrophenol** and its derivatives are of interest in drug development and biochemical research due to their potential to interact with biological systems.[1]

## Role in Signaling Pathways

While direct studies on **4-Methoxy-2-nitrophenol**'s effect on signaling pathways are limited, research on structurally related compounds provides valuable insights. For instance, 4-Methoxy-TEMPO, a related methoxy-substituted compound, has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[7][8] Conversely, another related

molecule, 2-methoxy-4-vinylphenol, has demonstrated anti-inflammatory effects by suppressing the MAPK pathway.[9]

The MAPK pathway is a crucial signaling cascade involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. The potential for methoxyphenol derivatives to modulate this pathway makes them interesting candidates for further investigation in drug discovery.



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Caption: Simplified overview of the MAPK signaling pathway and potential modulation by 4-methoxy-phenol derivatives.

## Use in Enzyme Inhibition Assays

Nitrophenols are widely used as chromogenic substrates in enzyme assays. For example, p-nitrophenyl phosphate (pNPP) is a common substrate for phosphatases. The enzymatic cleavage of the phosphate group releases p-nitrophenol, which is yellow and can be quantified spectrophotometrically. This principle allows for the screening of potential enzyme inhibitors. While **4-Methoxy-2-nitrophenol** itself is not a standard substrate, its structural similarity to nitrophenols suggests its potential use in the design of novel enzyme inhibitors or as a scaffold for developing new assay reagents.

## Pharmaceutical Intermediate

**4-Methoxy-2-nitrophenol** serves as a valuable intermediate in the synthesis of more complex pharmaceutical compounds.<sup>[1]</sup> Its functional groups—hydroxyl, methoxy, and nitro—provide multiple reactive sites for further chemical modifications, making it a versatile building block in medicinal chemistry.

## Conclusion

**4-Methoxy-2-nitrophenol** is a chemical compound with a well-defined set of physicochemical properties and established synthetic and analytical methodologies. Its structural features and the biological activities of related compounds, particularly in the context of the MAPK signaling pathway, highlight its potential for further exploration in drug discovery and development. This technical guide provides a solid foundation for researchers and scientists working with this compound, offering essential data and protocols to facilitate their research endeavors.

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